molecular formula C14H14BrN3 B12241670 N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine

N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine

Cat. No.: B12241670
M. Wt: 304.18 g/mol
InChI Key: IZNNYOHKOBRABZ-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine is an organic compound that features a pyrimidine ring substituted with a cyclopropyl group and a 4-bromophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine is unique due to its combination of a pyrimidine ring with a cyclopropyl group and a 4-bromophenylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for targeted applications in medicinal chemistry and material science .

Properties

Molecular Formula

C14H14BrN3

Molecular Weight

304.18 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine

InChI

InChI=1S/C14H14BrN3/c15-12-5-1-10(2-6-12)8-16-14-7-13(11-3-4-11)17-9-18-14/h1-2,5-7,9,11H,3-4,8H2,(H,16,17,18)

InChI Key

IZNNYOHKOBRABZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)NCC3=CC=C(C=C3)Br

Origin of Product

United States

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